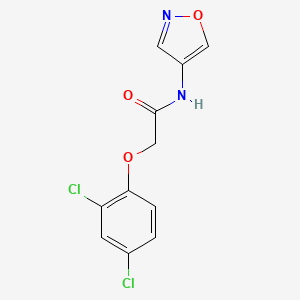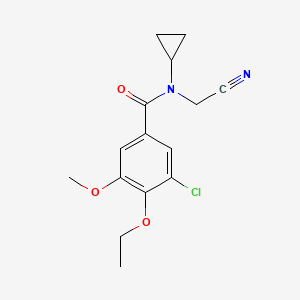
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CCCM" and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of CCCM is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and perception, which may explain the anxiolytic and antidepressant effects of CCCM. Additionally, CCCM has been found to have affinity for the dopamine D2 receptor, which may explain its antipsychotic effects.
Biochemical and Physiological Effects
CCCM has been found to have a wide range of biochemical and physiological effects. In animal studies, CCCM has been shown to decrease anxiety and depression-like behaviors, increase social interaction, and improve cognitive function. CCCM has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCCM for lab experiments is its specificity for the 5-HT2A receptor, which allows for more precise targeting of this receptor in animal studies. Additionally, CCCM has been found to have a relatively low toxicity profile, making it a safer option for animal studies. However, one limitation of CCCM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CCCM. One area of interest is the potential use of CCCM in the treatment of mental health disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CCCM and its effects on different receptors in the brain. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CCCM to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of CCCM involves several steps, including the reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxy-5-methoxybenzoyl chloride. This is then reacted with cyclopropylamine to form 3-chloro-N-cyclopropyl-4-ethoxy-5-methoxybenzamide. The final step involves the reaction of this compound with cyanomethyl bromide to form 3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
CCCM has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various mental health disorders. CCCM has also been found to have potential applications in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-21-14-12(16)8-10(9-13(14)20-2)15(19)18(7-6-17)11-4-5-11/h8-9,11H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNLHGUNYMYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)
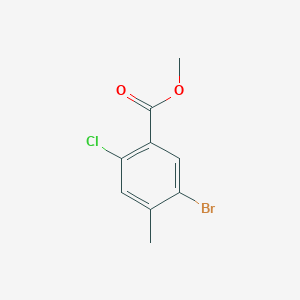

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
![1-(4-Bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2740169.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
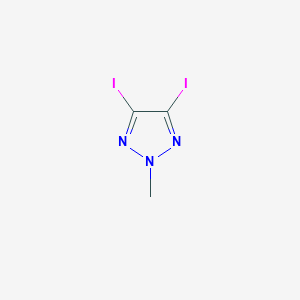
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)

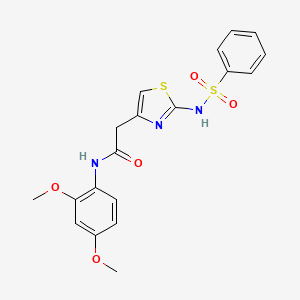
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
